molecular formula C15H21ClN4 B1683547 4-(N-Ethyl-N-phenylamino)-1,2-dimethyl-6-(methylamino)pyrimidinium chloride CAS No. 133059-99-1

4-(N-Ethyl-N-phenylamino)-1,2-dimethyl-6-(methylamino)pyrimidinium chloride

Cat. No.: B1683547
CAS No.: 133059-99-1
M. Wt: 292.81 g/mol
InChI Key: DUWKUHWHTPRMAP-UHFFFAOYSA-N
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Description

4-(N-Ethyl-N-phenylamino)-1,2-dimethyl-6-(methylamino)pyrimidinium chloride, (abbreviated as 4-NEPy-1,2-DMPyCl) is a synthetic compound that has been studied for its potential applications in scientific research. It is a quaternary ammonium salt with a molecular weight of 336.41 g/mol, and is a colorless, highly water-soluble crystalline solid. 4-NEPy-1,2-DMPyCl has been studied for its potential applications in in vivo and in vitro research, and its mechanism of action, biological activity, biochemical and physiological effects, and pharmacodynamics have been explored.

Scientific Research Applications

Neuroscience Applications

ZD 7288 has been instrumental in neuroscience research, particularly in studying the hyperpolarization-activated cationic current (Ih) in neurons. Harris and Constanti (1995) found that ZD 7288 can abolish the electrotonic potential sag in guinea pig substantia nigra neurons without affecting membrane potential or spike properties, highlighting its utility in probing the role of Ih currents in controlling neuronal function (Harris & Constanti, 1995). Lüthi, Bal, and McCormick (1998) demonstrated that ZD 7288's blockage of Ih resulted in the abolition of thalamic spindle waves' periodicity, supporting the hypothesis that Ih is critically involved in generating slow rhythmicity in synchronized thalamic activity (Lüthi, Bal, & McCormick, 1998).

Cardiology Research

In cardiology, ZD 7288 has been explored for its effects on heart rate and pacemaker current in cardiac tissues. Berger et al. (1994) investigated its bradycardic mechanism in sheep cardiac Purkinje fibers, showing ZD 7288's inhibition of the if-current, which explains its potential for reducing heart rate without directly affecting myocardial function (Berger et al., 1994).

Cellular Physiology

ZD 7288's role extends to cellular physiology, where it has been used to study synaptic plasticity. Zhang et al. (2016) discovered that ZD 7288 inhibits the induction and maintenance of long-term potentiation in the rat hippocampus, indicating its impact on glutamate release and calcium influx in neuronal cells (Zhang et al., 2016).

Mechanism of Action

Target of Action

ZD7288, also known as 4-Pyrimidinamine, N-ethyl-1,6-dihydro-1,2-dimethyl-6-(methylimino)-N-phenyl-, hydrochloride (1:1) or 4-(N-Ethyl-N-phenylamino)-1,2-dimethyl-6-(methylamino)pyrimidinium chloride, is a selective blocker of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels . These channels are widely expressed in the central and peripheral nervous systems, as well as in the cells of smooth muscles in many organs . They primarily serve to regulate cellular excitability in these tissues .

Biochemical Pathways

ZD7288 affects several biochemical pathways. It has been shown to reduce glutamate release in hippocampal tissue and in cultured hippocampal neurons . Furthermore, ZD7288 attenuates glutamate-induced rises in intracellular calcium concentration in a concentration-dependent manner . It also reverses 8-Br-cAMP-mediated facilitation of these glutamate-induced calcium rises .

Pharmacokinetics

It has been shown that zd7288 induces vomiting in a dose-dependent manner, with maximal efficacies of 100% at 1 mg/kg (ip) and 833% at 10 µg (icv) . This suggests that the compound can cross the blood-brain barrier and exert its effects centrally.

Result of Action

ZD7288 has several effects at the molecular and cellular level. It inhibits the induction and maintenance of long-term potentiation . It also decreases glutamate release in hippocampal tissue and in cultured hippocampal neurons . Furthermore, ZD7288 attenuates glutamate-induced rises in intracellular calcium concentration . In the context of stem cells, ZD7288 increases the doubling time of cells treated with the HCN blocker by 30% due to longer G1 and S phases, resulting in a nearly twofold reduction in cell numbers after 4-day serum-free culture .

Action Environment

The action of ZD7288 can be influenced by the environment in which it is used. For instance, the outcomes of ZD7288 use during differentiation of stem cells can vary depending on the cell culture context . This underscores the need for exploring the action of ion-modulatory molecules like ZD7288 in serum-free conditions demanded by potential clinical use .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(N-Ethyl-N-phenylamino)-1,2-dimethyl-6-(methylamino)pyrimidinium chloride' involves the reaction of 4-chloro-1,2-dimethyl-6-methylamino pyrimidine with N-ethyl-N-phenylamine followed by quaternization with methyl iodide and subsequent chlorination with thionyl chloride.", "Starting Materials": [ "4-chloro-1,2-dimethyl-6-methylamino pyrimidine", "N-ethyl-N-phenylamine", "methyl iodide", "thionyl chloride" ], "Reaction": [ "Step 1: 4-chloro-1,2-dimethyl-6-methylamino pyrimidine is reacted with N-ethyl-N-phenylamine in a solvent such as ethanol or methanol to yield 4-(N-ethyl-N-phenylamino)-1,2-dimethyl-6-methylamino pyrimidine.", "Step 2: The resulting compound from step 1 is then quaternized with methyl iodide in a solvent such as acetone or DMF to yield 4-(N-ethyl-N-phenylamino)-1,2-dimethyl-6-(methylamino)pyrimidinium iodide.", "Step 3: The compound from step 2 is then treated with thionyl chloride in a solvent such as dichloromethane or chloroform to yield the desired product, 4-(N-Ethyl-N-phenylamino)-1,2-dimethyl-6-(methylamino)pyrimidinium chloride." ] }

133059-99-1

Molecular Formula

C15H21ClN4

Molecular Weight

292.81 g/mol

IUPAC Name

4-N-ethyl-6-N,1,2-trimethyl-4-N-phenylpyrimidin-1-ium-4,6-diamine;chloride

InChI

InChI=1S/C15H20N4.ClH/c1-5-19(13-9-7-6-8-10-13)15-11-14(16-3)18(4)12(2)17-15;/h6-11H,5H2,1-4H3;1H

InChI Key

DUWKUHWHTPRMAP-UHFFFAOYSA-N

SMILES

CCN(C1=CC=CC=C1)C2=CC(=NC)N(C(=N2)C)C.Cl

Canonical SMILES

CCN(C1=CC=CC=C1)C2=CC(=[N+](C(=N2)C)C)NC.[Cl-]

Appearance

White to off-white solid powder.

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

4-(N-ethyl-N-phenylamino)-1,2-dimethyl-6-(methylamino)pyrimidinium chloride
ICI D2788
ICI-D2788
ZD 7288
ZD-7288
ZD7288
ZENECA ZD7288

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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